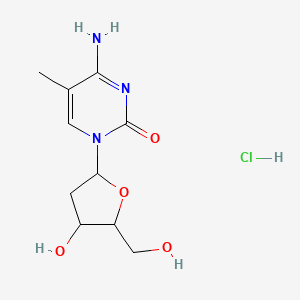
2''-Deoxy-5-methylcytidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’'-Deoxy-5-methylcytidine hydrochloride: is a nucleoside analogue that plays a significant role in various biochemical and cellular processes. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the 5th position of the cytosine ring. This compound is often used in research related to DNA methylation and epigenetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘-Deoxy-5-methylcytidine hydrochloride typically involves the methylation of 2’'-deoxycytidine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2’'-Deoxy-5-methylcytidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2’'-Deoxy-5-methylcytidine hydrochloride can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the cytosine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’'-Deoxy-5-hydroxymethylcytidine.
Reduction: Reduced forms of the cytosine ring.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’'-Deoxy-5-methylcytidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleotides and nucleosides.
Biology: In studies of DNA methylation and epigenetic regulation, as it serves as a substrate for DNA methyltransferases.
Industry: Used in the production of diagnostic reagents and as a standard in analytical techniques.
Wirkmechanismus
The primary mechanism of action of 2’'-Deoxy-5-methylcytidine hydrochloride involves its incorporation into DNA, where it mimics the natural nucleoside cytidine. The methyl group at the 5th position of the cytosine ring plays a crucial role in epigenetic regulation by affecting DNA methylation patterns. This modification can influence gene expression by altering the binding of transcription factors and other proteins to DNA.
Vergleich Mit ähnlichen Verbindungen
2’'-Deoxycytidine: Lacks the methyl group at the 5th position.
5-Methylcytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen atom.
2’'-Deoxy-5-hydroxymethylcytidine: Contains a hydroxymethyl group at the 5th position instead of a methyl group.
Uniqueness: 2’'-Deoxy-5-methylcytidine hydrochloride is unique due to its specific structure, which allows it to be used as a tool in studying DNA methylation and epigenetic modifications. Its ability to be incorporated into DNA and affect gene expression makes it a valuable compound in both basic and applied research.
Eigenschaften
Molekularformel |
C10H16ClN3O4 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H |
InChI-Schlüssel |
JGHJNZSDZNWYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)

![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)



![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)




